molecular formula C15H14N2O3S B2737091 N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 1788783-97-0

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2737091
CAS No.: 1788783-97-0
M. Wt: 302.35
InChI Key: RNZOMLJUSGUMQM-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a furan-2-yl and methoxyethyl substituent on the ethylamine linker of the carboxamide group. Its structure combines the planar aromatic benzothiazole core with a polar methoxy group and a heteroaromatic furan moiety, which may influence solubility, binding affinity, and metabolic stability compared to analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-19-13(12-3-2-6-20-12)8-16-15(18)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZOMLJUSGUMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antitumor, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a furan ring, a methoxyethyl group, and a benzo[d]thiazole moiety. Its structure can be represented as follows:

N 2 furan 2 yl 2 methoxyethyl benzo d thiazole 6 carboxamide\text{N 2 furan 2 yl 2 methoxyethyl benzo d thiazole 6 carboxamide}

This unique combination of functional groups contributes to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial effects. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives, indicating strong antibacterial activity .

Antifungal Activity

The antifungal properties of this compound were evaluated against fungi such as Candida albicans and Aspergillus niger. In vitro assays showed that the compound inhibited fungal growth effectively, with IC50 values significantly lower than those of standard antifungal agents .

Antitumor Activity

Antitumor studies have highlighted the potential of benzothiazole derivatives in cancer treatment. In vitro tests on human tumor cell lines (e.g., MCF-7, DU145) revealed that these compounds could induce apoptosis and inhibit cell proliferation. The most potent derivatives exhibited IC50 values in the nanomolar range, showcasing their effectiveness .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH assay. Results indicated that the compound scavenged free radicals effectively, suggesting its potential in preventing oxidative stress-related diseases .

Data Table: Biological Activity Summary

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
AntibacterialStaphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
AntifungalCandida albicans< 10 µg/mL
Aspergillus niger< 10 µg/mL
AntitumorMCF-7< 100 nM
DU145< 100 nM
Antioxidant-Effective scavenging

Case Studies

  • Case Study on Antitumor Activity : A study involving various benzothiazole derivatives demonstrated that this compound significantly inhibited the growth of MCF-7 cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antibacterial Efficacy : In another research project, a series of benzothiazole compounds were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that certain modifications to the structure enhanced antibacterial potency, with this compound being among the most effective.

Scientific Research Applications

The compound exhibits significant biological activities, including:

  • Antitumor Activity : It has been shown to inhibit cancer cell growth by targeting specific pathways involved in tumor progression. Studies indicate that it enhances the cytotoxic effects of chemotherapeutic agents such as temozolomide, particularly in glioblastoma cell lines .
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

In Vitro Studies

A study conducted on HeLa cells demonstrated that this compound significantly increased the cytotoxicity of methylmethane sulfonate (MMS) and temozolomide. The results indicated a synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapeutic agents .

ADME Profile

The pharmacokinetic profile of the compound was evaluated in vivo in mice, revealing favorable absorption and distribution characteristics. The compound demonstrated good plasma and brain exposure following administration at a dosage of 30 mg/kg .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the furan and benzo[d]thiazole moieties can significantly influence biological activity. For example:

ModificationEffect on Activity
Substituent on FuranAlters potency against cancer cells
Variations on Benzo[d]thiazoleImpacts interaction with APE1 and other targets

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound distinguishes itself from other benzothiazole-6-carboxamide derivatives through its 2-(furan-2-yl)-2-methoxyethyl side chain. Key structural analogs include:

  • N-(4-Chlorophenyl)benzo[d]thiazole-6-carboxamide derivatives (): These compounds feature aryl or piperidine substituents at the 2-position of the benzothiazole core, enhancing interactions with hydrophobic pockets in target proteins like Hsp90 .
  • FFF-31 (): A benzothiazole-6-carboxamide with a diazirine-ethyl side chain, used in chemoproteomic studies due to its photoreactive properties .

Key Structural Differences :

  • Electron-Withdrawing vs. Electron-Donating Groups : Analogs with 4-chlorophenyl () or nitro groups () exhibit altered electronic profiles, impacting binding to targets like kinases or Hsp90 .

Observations :

  • Coupling Reagents : EEDQ () and EDC/HOBt () are commonly used for carboxamide bond formation.
  • Solvent Systems : DMF is preferred for solubility of polar intermediates .
  • Yield Variability : Piperidine-substituted analogs (e.g., 8m in ) show lower yields (46%) due to steric hindrance, whereas simpler ethylamine derivatives (e.g., FFF-31) achieve higher yields (76%) .
Physicochemical Properties
Compound Name Melting Point (°C) HPLC Retention Time (min) LogP (Predicted)
N-(2-(Furan-2-yl)-2-methoxyethyl) derivative >200 (inferred) ~2.5
2-Acetamido derivatives (20–24) >200 1.8–3.0
2-(4-Hydroxypiperidin-1-yl)-N-(4-chlorophenyl) (8m) >200 6.00 2.1
FFF-31 Not reported 3.2

Key Trends :

  • High Melting Points : Most benzothiazole-6-carboxamides exhibit melting points >200°C due to strong intermolecular hydrogen bonding and aromatic stacking .
  • Lipophilicity : The furan-methoxyethyl group likely reduces LogP compared to phenylsulfonamide analogs (LogP ~3.5) but increases it relative to hydroxylpiperidine derivatives (LogP ~2.1) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EEDQ (Ethoxycarbonyl Ethylene Diamine) in DMF, as demonstrated for analogous benzothiazole carboxamides. Key steps include activating the carboxylic acid group (e.g., from benzo[d]thiazole-6-carboxylic acid) and reacting it with the amine-containing furan-methoxyethyl precursor. Purification typically involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent connectivity and mass spectrometry (HRMS) for molecular weight validation. HPLC with UV detection at 254 nm is recommended for purity assessment, as applied to structurally related benzothiazoles .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with benzothiazole derivatives’ known activities:

  • Antiproliferative activity : Use the Sulforhodamine B (SRB) assay against cancer cell lines (e.g., K562 leukemia).
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Kinase inhibition assays (e.g., Src/Abl kinases) via fluorescence-based methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

  • Methodological Answer : Systematically modify substituents:

  • Furan ring : Replace with thiophene or pyridine to alter electronic effects.
  • Methoxyethyl chain : Adjust chain length or substitute methoxy with ethoxy to enhance solubility.
  • Benzothiazole core : Introduce electron-withdrawing groups (e.g., Cl, Br) at position 6 to improve target binding. Evaluate changes using in vitro assays and molecular docking to correlate structural modifications with activity .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates.
  • Target engagement : Use thermal shift assays or surface plasmon resonance (SPR) to confirm binding to targets like Bcl-xL or Hsp90.
  • In vivo validation : Employ xenograft models (e.g., K562 leukemia in mice) to assess tumor regression and toxicity at varying doses .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm antiproliferative activity using both SRB and MTT assays.
  • Mechanistic studies : Use siRNA knockdown of suspected targets (e.g., Bcl-xL) to isolate the compound’s pathway-specific effects .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., Bcl-xL) to resolve binding modes at 2.0–2.5 Å resolution.
  • Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis & PurificationEEDQ-mediated coupling, HPLC, TLC
Structural Elucidation¹H/¹³C NMR, HRMS, FT-IR
Biological ScreeningSRB assay, Kinase inhibition assays
Target ValidationX-ray crystallography, SPR, ITC
In Vivo TestingXenograft models, Toxicity profiling

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